molecular formula C26H21ClN2O4S B4761849 N-(5-chloro-2-phenoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide

N-(5-chloro-2-phenoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide

Cat. No. B4761849
M. Wt: 493.0 g/mol
InChI Key: OIAOZPOCXHQCAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-phenoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide, also known as CP-690,550, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to a class of drugs known as Janus kinase inhibitors, which are used to treat a variety of autoimmune and inflammatory diseases.

Mechanism of Action

N-(5-chloro-2-phenoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide works by inhibiting the activity of Janus kinases, which are enzymes that play a key role in the signaling pathways involved in immune and inflammatory responses. By inhibiting these enzymes, this compound can reduce inflammation and prevent damage to tissues and organs.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including reducing the production of inflammatory cytokines, suppressing the activity of immune cells, and reducing the number of activated T cells in the body. It has also been shown to have a positive effect on bone density in patients with rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of N-(5-chloro-2-phenoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide for lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for researchers studying the immune and inflammatory responses. However, one limitation is that it is not suitable for use in all types of experiments, particularly those involving cell culture or animal models.

Future Directions

There are many future directions for research on N-(5-chloro-2-phenoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide. One area of interest is the development of new Janus kinase inhibitors that are more specific and have fewer side effects than this compound. Another area of interest is the use of this compound in combination with other drugs to treat autoimmune and inflammatory diseases. Finally, there is interest in exploring the potential use of this compound in the treatment of other diseases, such as certain types of cancer.

Scientific Research Applications

N-(5-chloro-2-phenoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of autoimmune and inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been studied for its potential use in the treatment of certain types of cancer.

properties

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N-(5-chloro-2-phenoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN2O4S/c1-29(34(31,32)23-10-6-3-7-11-23)21-15-12-19(13-16-21)26(30)28-24-18-20(27)14-17-25(24)33-22-8-4-2-5-9-22/h2-18H,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIAOZPOCXHQCAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.